(8xi,9xi,14xi)-Androst-16-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androstenone: is a steroidal pheromone belonging to the 16-androstene class. It is primarily found in the saliva of male pigs, human sweat, and urine. This compound is known for its role in intraspecies communication, particularly in pigs, where it influences mating behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5alpha-Androstenone can be synthesized from androstadienone through the action of the enzyme 5alpha-reductase. This enzyme facilitates the reduction of the double bond in androstadienone, resulting in the formation of 5alpha-Androstenone .
Industrial Production Methods: Industrial production of 5alpha-Androstenone often involves the extraction from natural sources, such as boar saliva. The compound can be isolated and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5alpha-Androstenone can undergo oxidation to form 5alpha-androsten-3,17-dione.
Reduction: It can be reduced to form 3alpha-androstenol or 3beta-androstenol.
Substitution: The compound can participate in substitution reactions, particularly at the 3-keto position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 5alpha-androsten-3,17-dione
Reduction: 3alpha-androstenol, 3beta-androstenol
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: 5alpha-Androstenone is used as a reference compound in the study of steroidal pheromones and their chemical properties .
Biology: In biological research, 5alpha-Androstenone is studied for its role in animal behavior, particularly in pigs, where it influences mating behavior and social interactions .
Medicine: Research in medicine explores the potential effects of 5alpha-Androstenone on human behavior and its possible applications in treating certain conditions related to hormonal imbalances .
Industry: In the agricultural industry, 5alpha-Androstenone is used in products like ‘Boarmate’ to test the timing of artificial insemination in sows .
Mechanism of Action
5alpha-Androstenone exerts its effects through its interaction with specific olfactory receptors. In pigs, it binds to receptors in the nasal cavity, triggering a series of neural responses that lead to the mating stance in females. In humans, the perception of 5alpha-Androstenone varies, with some individuals finding its scent unpleasant, while others may not detect it at all .
Comparison with Similar Compounds
Androstadienone: Another 16-androstene steroid, known for its role in human pheromonal communication.
3alpha-Androstenol: A reduction product of 5alpha-Androstenone, also involved in pheromonal signaling.
3beta-Androstenol: Another reduction product with similar pheromonal properties
Uniqueness: 5alpha-Androstenone is unique due to its specific role in influencing mating behavior in pigs and its varied perception in humans. Its presence in both animal and human secretions highlights its importance in intraspecies communication .
Properties
CAS No. |
32925-78-3 |
---|---|
Molecular Formula |
C19H28O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(10S,13R)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13?,15?,16?,17?,18-,19-/m0/s1 |
InChI Key |
HFVMLYAGWXSTQI-ZDZHTXOZSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC=C2)CCC4[C@@]3(CCC(=O)C4)C |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.